molecular formula C14H18F2N2OS B5775809 N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea

N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea

Cat. No. B5775809
M. Wt: 300.37 g/mol
InChI Key: LBMZIEXLYZYWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea, also known as DMP 777, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777 has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In neurodegenerative diseases, N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777 has been shown to inhibit the activation of microglia, immune cells in the brain that are involved in inflammation. In inflammation, N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777 has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777 has been shown to have various biochemical and physiological effects. In cancer cells, N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777 has been shown to induce apoptosis, inhibit cell proliferation, and reduce DNA damage. In neurodegenerative diseases, N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777 has been shown to reduce oxidative stress, inflammation, and neuronal cell death. In inflammation, N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the recruitment of immune cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777 has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777 also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777. In cancer research, future studies could focus on the use of N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777 in combination with other chemotherapeutic agents to improve its efficacy. In neurodegenerative diseases, future studies could focus on the development of N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777 analogues with improved pharmacokinetic properties and efficacy. In inflammation, future studies could focus on the use of N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777 in animal models of inflammatory diseases to determine its potential therapeutic effects. Overall, the study of N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777 holds promise for the development of new treatments for various diseases.

Synthesis Methods

The synthesis of N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777 involves the reaction of 2-(difluoromethoxy)-5-methylphenyl isothiocyanate with cyclopentylamine. The reaction is carried out in anhydrous tetrahydrofuran at room temperature, and the product is purified using column chromatography.

Scientific Research Applications

N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777 has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777 has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurodegenerative diseases, N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777 has been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in animal models. In inflammation, N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea 777 has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-cyclopentyl-3-[2-(difluoromethoxy)-5-methylphenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2OS/c1-9-6-7-12(19-13(15)16)11(8-9)18-14(20)17-10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMZIEXLYZYWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-[2-(difluoromethoxy)-5-methylphenyl]thiourea

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